Cas no 2358049-04-2 (Methyl 2-amino-2-(4-phenoxyphenyl)propanoate)

Methyl 2-amino-2-(4-phenoxyphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 2358049-04-2
- methyl 2-amino-2-(4-phenoxyphenyl)propanoate
- EN300-6487779
- Methyl 2-amino-2-(4-phenoxyphenyl)propanoate
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- Inchi: 1S/C16H17NO3/c1-16(17,15(18)19-2)12-8-10-14(11-9-12)20-13-6-4-3-5-7-13/h3-11H,17H2,1-2H3
- InChI Key: BIOWJTXUQDOLJQ-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)(C1C=CC(=CC=1)OC1C=CC=CC=1)N)=O
Computed Properties
- Exact Mass: 271.12084340g/mol
- Monoisotopic Mass: 271.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 61.6Ų
Methyl 2-amino-2-(4-phenoxyphenyl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6487779-0.1g |
methyl 2-amino-2-(4-phenoxyphenyl)propanoate |
2358049-04-2 | 95.0% | 0.1g |
$755.0 | 2025-03-15 | |
Enamine | EN300-6487779-0.5g |
methyl 2-amino-2-(4-phenoxyphenyl)propanoate |
2358049-04-2 | 95.0% | 0.5g |
$823.0 | 2025-03-15 | |
Enamine | EN300-6487779-2.5g |
methyl 2-amino-2-(4-phenoxyphenyl)propanoate |
2358049-04-2 | 95.0% | 2.5g |
$1680.0 | 2025-03-15 | |
Enamine | EN300-6487779-5.0g |
methyl 2-amino-2-(4-phenoxyphenyl)propanoate |
2358049-04-2 | 95.0% | 5.0g |
$2485.0 | 2025-03-15 | |
Enamine | EN300-6487779-1.0g |
methyl 2-amino-2-(4-phenoxyphenyl)propanoate |
2358049-04-2 | 95.0% | 1.0g |
$857.0 | 2025-03-15 | |
Enamine | EN300-6487779-0.25g |
methyl 2-amino-2-(4-phenoxyphenyl)propanoate |
2358049-04-2 | 95.0% | 0.25g |
$789.0 | 2025-03-15 | |
Enamine | EN300-6487779-0.05g |
methyl 2-amino-2-(4-phenoxyphenyl)propanoate |
2358049-04-2 | 95.0% | 0.05g |
$719.0 | 2025-03-15 | |
Enamine | EN300-6487779-10.0g |
methyl 2-amino-2-(4-phenoxyphenyl)propanoate |
2358049-04-2 | 95.0% | 10.0g |
$3683.0 | 2025-03-15 |
Methyl 2-amino-2-(4-phenoxyphenyl)propanoate Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
Additional information on Methyl 2-amino-2-(4-phenoxyphenyl)propanoate
Methyl 2-amino-2-(4-phenoxyphenyl)propanoate: A Comprehensive Overview
Methyl 2-amino-2-(4-phenoxyphenyl)propanoate, with the CAS number 2358049-04-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a propanoate backbone with a methyl group, an amino group, and a 4-phenoxyphenyl substituent, which collectively contribute to its distinctive chemical behavior.
The synthesis of Methyl 2-amino-2-(4-phenoxyphenyl)propanoate involves a series of well-defined organic reactions. The process typically begins with the preparation of the amino alcohol precursor, followed by esterification to yield the final product. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing emphasis on green chemistry practices. These improvements not only enhance the scalability of production but also reduce the environmental footprint associated with its manufacture.
One of the most intriguing aspects of Methyl 2-amino-2-(4-phenoxyphenyl)propanoate is its bioactivity. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. Researchers have explored its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. These findings underscore its potential role in the development of novel pharmaceutical agents targeting conditions such as neurodegenerative diseases and cardiovascular disorders.
The structural versatility of Methyl 2-amino-2-(4-phenoxyphenyl)propanoate also lends itself to applications in materials science. Its ability to form stable complexes with metal ions has been leveraged in the creation of coordination polymers and hybrid materials. These materials exhibit unique optical and electronic properties, which could be harnessed in advanced technologies such as sensors and light-emitting devices.
In recent years, computational chemistry has played a pivotal role in understanding the molecular interactions of Methyl 2-amino-2-(4-phenoxyphenyl)propanoate. Advanced molecular modeling techniques have provided insights into its conformational flexibility and binding affinities, which are critical for predicting its pharmacokinetic properties. Such studies are essential for optimizing drug delivery systems and improving bioavailability.
The growing interest in Methyl 2-amino-2-(4-phenoxyphenyl)propanoate is further evidenced by its inclusion in various chemical databases and research platforms. Its presence in these resources facilitates collaboration among scientists worldwide, fostering innovation and accelerating the pace of discovery. As research continues to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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